molecular formula C23H17N3O2 B13417910 Perampanel amide

Perampanel amide

Cat. No.: B13417910
M. Wt: 367.4 g/mol
InChI Key: QWXWKENPMNTMCA-UHFFFAOYSA-N
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Description

Perampanel amide is a derivative of perampanel, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Perampanel is primarily used as an antiepileptic drug to treat partial-onset seizures and primary generalized tonic-clonic seizures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perampanel amide typically begins with the preparation of perampanel itself. One common method involves the reaction of 3-isochromanone with aniline to form an intermediate, which is then further reacted to produce perampanel . The amide derivative can be synthesized by reacting perampanel with an appropriate amine under mild conditions, avoiding the use of heavy metal catalysts .

Industrial Production Methods

Industrial production of perampanel and its derivatives, including this compound, focuses on cost-effective and scalable methods. The synthesis route avoids metal-catalyzed coupling reactions, which simplifies the purification process and reduces production costs . The reaction conditions are designed to be mild, ensuring high product purity and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Perampanel amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perampanel amide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perampanel amide is unique due to its specific interaction with the AMPA receptor, which distinguishes it from other antiepileptic drugs that target different pathways. Its amide functional group also provides distinct chemical properties that can be leveraged in various research and industrial applications .

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzamide

InChI

InChI=1S/C23H17N3O2/c24-22(27)19-11-5-4-10-18(19)20-14-16(21-12-6-7-13-25-21)15-26(23(20)28)17-8-2-1-3-9-17/h1-15H,(H2,24,27)

InChI Key

QWXWKENPMNTMCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C(=O)N)C4=CC=CC=N4

Origin of Product

United States

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